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molecular formula C10H9NO3 B8478075 1h-Indole-3-carbaldehyde,5-hydroxy-6-methoxy-

1h-Indole-3-carbaldehyde,5-hydroxy-6-methoxy-

Cat. No. B8478075
M. Wt: 191.18 g/mol
InChI Key: HNVFJFKIAZKORL-UHFFFAOYSA-N
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Patent
US05952355

Procedure details

5-Benzyloxy-6-methoxyindole-3-carboxaldehyde (0.75 g) was suspended in a mixed solvent of methanol (60 ml) and ethyl acetate (20 ml), and 10% palladium on carbon (85 mg) was added thereto, followed by stirring at room temperature for one hour under an atmosphere of hydrogen. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give 5-hydroxy-6-methoxyindole-3-carboxaldehyde (0.51 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:17]=1[O:18][CH3:19])[NH:14][CH:13]=[C:12]2[CH:20]=[O:21])C1C=CC=CC=1.CO>[Pd].C(OCC)(=O)C>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:17]=1[O:18][CH3:19])[NH:14][CH:13]=[C:12]2[CH:20]=[O:21]

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=CNC2=CC1OC)C=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
85 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for one hour under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C2C(=CNC2=CC1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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